molecular formula C27H50O4 B11836561 1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-(2-oxotridecyl)-, (2S,5S,6S)-

1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-(2-oxotridecyl)-, (2S,5S,6S)-

Cat. No.: B11836561
M. Wt: 438.7 g/mol
InChI Key: ONXSDPDDJBRJNT-GNKBHMEESA-N
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Description

The compound 1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-(2-oxotridecyl)-, (2S,5S,6S)- is a six-membered 1,3-dioxan-4-one ring system with three distinct substituents:

  • A tert-butyl group at position 2,
  • A hexyl chain at position 5,
  • A 2-oxotridecyl group (a 13-carbon chain terminating in a ketone) at position 4.

Such compounds are often intermediates in natural product synthesis or chiral catalysts. For example, structurally related 1,3-dioxolan-4-ones (five-membered analogs) have been used in synthesizing plakolide A, a marine natural product .

Properties

Molecular Formula

C27H50O4

Molecular Weight

438.7 g/mol

IUPAC Name

(2S,5S,6S)-2-tert-butyl-5-hexyl-6-(2-oxotridecyl)-1,3-dioxan-4-one

InChI

InChI=1S/C27H50O4/c1-6-8-10-12-13-14-15-16-17-19-22(28)21-24-23(20-18-11-9-7-2)25(29)31-26(30-24)27(3,4)5/h23-24,26H,6-21H2,1-5H3/t23-,24-,26-/m0/s1

InChI Key

ONXSDPDDJBRJNT-GNKBHMEESA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)C[C@H]1[C@@H](C(=O)O[C@H](O1)C(C)(C)C)CCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)CC1C(C(=O)OC(O1)C(C)(C)C)CCCCCC

Origin of Product

United States

Biological Activity

The compound 1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-(2-oxotridecyl)-, (2S,5S,6S)- is a member of the dioxane family, which is known for its diverse biological activities. This article focuses on its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dioxanone ring, which is pivotal in determining its biological interactions. The stereochemistry at the 2S, 5S, and 6S positions contributes to its potential efficacy in various biological systems.

Biological Activity Overview

Research has indicated that compounds within the dioxane family exhibit significant biological activities including antimicrobial, antifungal, and cytotoxic properties. This section summarizes key findings related to the biological activity of the specific compound .

Antimicrobial Activity

A study on related dioxolane derivatives demonstrated promising antibacterial properties against several strains of bacteria. For instance:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranged from 625 to 1250 µg/mL.
  • Pseudomonas aeruginosa : Certain derivatives exhibited excellent antibacterial activity.

Table 1 summarizes the antibacterial activity of various dioxolane derivatives:

CompoundBacterial StrainMIC (µg/mL)
Compound 1Staphylococcus aureus625
Compound 2Staphylococcus epidermidis1250
Compound 3Pseudomonas aeruginosa500

Antifungal Activity

The antifungal activity of similar compounds was also notable. A significant number of dioxolanes showed effectiveness against Candida albicans, indicating potential therapeutic applications in treating fungal infections.

Case Studies

Several studies have explored the biological implications of dioxane derivatives:

  • Study on Cytotoxicity : A comprehensive analysis revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines while others enhanced cell viability. This duality suggests that structural modifications can lead to varied biological outcomes.
    • Cytotoxicity Results :
      • Compound A: Significant toxicity at 100 µM after 24 hours.
      • Compound B: Increased cell viability at lower concentrations.
  • In Vivo Studies : Research involving animal models demonstrated that administration of specific dioxane derivatives resulted in observable changes in liver enzyme levels, indicating metabolic processing and potential hepatotoxicity.

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Antibacterial Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antifungal Mechanism : May include inhibition of ergosterol synthesis or alteration of membrane permeability.
  • Cytotoxic Mechanism : Could involve DNA damage or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Five-Membered Ring Analogs

Example : (2S,5S)-2-(1,1-Dimethylethyl)-5-methyl-1,3-dioxolan-4-one ()

  • Structural Differences :
    • Ring size : Five-membered (1,3-dioxolan-4-one) vs. six-membered (1,3-dioxan-4-one).
    • Substituents : The target compound has bulkier groups (hexyl and oxotridecyl) compared to a methyl group.
  • Functional Implications :
    • Larger substituents in the target compound may increase steric hindrance, reducing reactivity in nucleophilic acyl substitutions but enhancing thermal stability.
    • The six-membered ring likely exhibits different conformational flexibility, influencing stereoselectivity in synthetic applications .

Comparison with 1,4-Dioxan-2-one Derivatives

Example : 5-Hexyl-1,4-dioxan-2-one ()

  • Structural Differences :
    • Ring oxygen positions : 1,3-dioxan-4-one vs. 1,4-dioxan-2-one.
    • Substituent positions : The hexyl group in 1,4-dioxan-2-one is at position 5/6, while the target compound has substituents at positions 2, 5, and 5.
  • Functional Implications :
    • The ketone position (4-one vs. 2-one) alters electronic distribution, affecting acidity and reactivity.
    • 1,4-Dioxan-2-ones are less sterically congested, making them more suitable for polymerization or solvent applications, whereas the target compound’s complexity suggests specialized synthetic roles .

Comparison with Long-Chain Substituted Compounds

Example : Hexadecyl derivatives ()

  • Structural Differences :
    • Chain length : The target’s 2-oxotridecyl group (C13 with a ketone) vs. hexadecyl (C16) or hexyl (C6) chains.
  • Functional Implications: Longer chains (e.g., hexadecyl) enhance lipophilicity, favoring membrane permeability in drug delivery.

Data Table: Key Structural and Functional Comparisons

Property Target Compound 1,3-Dioxolan-4-one () 1,4-Dioxan-2-one () Hexadecyl Derivatives ()
Ring Size Six-membered (1,3-dioxan-4-one) Five-membered Six-membered Not applicable (non-cyclic)
Key Substituents tert-butyl, hexyl, 2-oxotridecyl tert-butyl, methyl Hexyl Hexadecyl, acetyloxy
Stereochemistry (2S,5S,6S) (2S,5S) None reported (2R,3S,4R,5R,6R)
Potential Applications Chiral synthesis, natural product precursors Natural product synthesis Polymer chemistry, solvents Surfactants, drug delivery

Research Findings and Implications

  • Synthetic Utility : The target compound’s stereochemistry and substituents make it a candidate for asymmetric catalysis or complex molecule synthesis, akin to plakolide A intermediates .
  • Stability : The tert-butyl group enhances steric protection of the ketone, reducing undesired side reactions compared to less-substituted analogs.

Notes

  • Stereochemical Complexity : The (2S,5S,6S) configuration requires precise synthetic control, likely via chiral pool strategies (e.g., starting from (S)-lactic acid, as in ).
  • Research Gaps: Limited data exist on the target compound’s physicochemical properties (e.g., melting point, solubility), necessitating experimental characterization.
  • Safety Considerations : Long-chain ketones (e.g., 2-oxotridecyl) may pose handling challenges due to flammability or lipid solubility.

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